molecular formula C5H4N4O B13984000 Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one

Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B13984000
M. Wt: 136.11 g/mol
InChI Key: FJTJRAVCWDEFFF-UHFFFAOYSA-N
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Description

Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one is a nitrogen-rich heterocyclic compound characterized by a fused pyrazole-triazinone core. Its structure combines a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) with a 1,2,4-triazinone moiety (a six-membered ring containing three nitrogen atoms and a ketone group). This unique architecture confers significant chemical versatility, making it a scaffold of interest in medicinal chemistry, materials science, and agrochemical research.

Synthetic routes to this compound often involve diazonium intermediates or cyclization cascades. For example, Ivanov et al. (2017) reported the synthesis of related pyrazino-pyrazolo-triazinone systems via stable diazonium-acyl azide intermediates, highlighting the reactivity of such precursors in forming fused triazinone derivatives. Additionally, coupling reactions with diazonium salts, as demonstrated in the synthesis of pyrazolo-triazole hybrids, further underscore the compound’s adaptability.

Properties

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

3H-pyrazolo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C5H4N4O/c10-5-4-1-2-7-9(4)8-3-6-5/h1-3H,(H,6,8,10)

InChI Key

FJTJRAVCWDEFFF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC=NN2N=C1

Origin of Product

United States

Preparation Methods

Cyclization of Pyrazole Precursors with Triazine Intermediates

One prominent method involves the preparation of pyrazolo-triazine cores by cyclization of pyrazole derivatives with appropriate triazine precursors. For example, the synthesis starts with pyrazole compounds substituted with reactive functional groups such as sulfonyl chlorides or azides, which undergo intramolecular cyclization to form the fused triazine ring.

  • In a related system, benzenesulfonyl chloride intermediates were prepared via chlorosulfonation and subsequently converted to sulfonamide derivatives containing pyrazolo-triazine moieties. These intermediates were then reacted with sodium azide in refluxing ethanol to yield pyrazolo-triazine fused compounds with yields up to 92% and melting points ranging from 124 to 134 °C.

  • The reaction progress was monitored by thin-layer chromatography, and purification was achieved through column chromatography using solvents such as methylene chloride and ethanol mixtures.

Condensation Reactions with 1,3-Dicarbonyl Compounds

Another efficient synthetic route involves the condensation of pyrazole derivatives with 1,3-dicarbonyl compounds under acidic conditions to promote ring closure and formation of the pyrazolo-triazine framework.

  • A general procedure includes stirring pyrazole derivatives with 1,3-dicarbonyl compounds in ethanol containing acetic acid under an oxygen atmosphere at elevated temperatures (around 130 °C) for extended periods (approximately 18 hours). The resulting products crystallize upon cooling and can be purified by recrystallization.

  • This method has been successfully applied to synthesize various pyrazolo-fused heterocycles, indicating its potential adaptability to Pyrazolo[5,1-f]triazin-4(1H)-one synthesis.

Use of Diazonium Salts and Heterocyclic Amines

The formation of pyrazolo-triazine compounds can also be achieved via reactions involving sodium salts of substituted pyrazolo-oxopropenolates with heterocyclic amines and their diazonium salts.

  • This approach allows for the construction of complex fused heterocycles, including pyrazolo[5,1-c]triazines, through nucleophilic substitution and cyclization steps. The reactions typically proceed under mild conditions and offer good yields.

  • Elemental analysis and spectral data confirm the formation of the desired fused triazine structures, demonstrating the robustness of this synthetic route.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Yield (%) Purification Method Key Features Reference
Cyclization of sulfonyl chloride pyrazole derivatives with sodium azide Benzenesulfonyl chloride derivatives, sodium azide Reflux in anhydrous ethanol, monitored by TLC 90–92 Column chromatography (methylene chloride:ethanol) High yield, reproducible, suitable for sulfonamide derivatives
Condensation with 1,3-dicarbonyl compounds Pyrazole derivatives, 1,3-dicarbonyl compounds Ethanol with acetic acid, 130 °C, 18 h, O2 atmosphere Not specified Recrystallization Efficient for various pyrazolo-fused heterocycles
Reaction of sodium pyrazolo-oxopropenolate salts with heterocyclic amines and diazonium salts Sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate, heterocyclic amines Mild conditions, specific to substrate Good yield Elemental analysis and spectral data confirmation Versatile for polysubstituted pyrazolo-triazines

Research Findings and Notes

  • The preparation of Pyrazolo[5,1-f]triazin-4(1H)-one often requires intermediates bearing sulfonyl or azide functional groups to facilitate ring closure and fusion of the pyrazole and triazine rings.

  • Reaction monitoring techniques such as thin-layer chromatography are critical to ensure complete conversion and to optimize reaction times.

  • Purification is typically achieved through chromatographic methods or recrystallization, depending on the solubility and stability of the final compound.

  • The use of oxygen atmosphere during condensation reactions with 1,3-dicarbonyl compounds enhances the yield and purity of the fused heterocyclic products.

  • Spectroscopic and elemental analyses are essential to confirm the structure and purity of the synthesized compounds, ensuring the correct formation of the pyrazolo-triazine fused ring system.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Key Observations:

  • Ring Fusion Differences: The pyrazolo-triazinone’s pyrazole fusion (positions 5,1-f) contrasts with imidazo-triazinones (imidazole fusion) and pyrrolo-triazinones (pyrrole fusion). These variations influence electronic properties and binding affinities in biological systems.

This compound:

  • Diazonium-Acyl Azide Cascades: Ivanov et al. (2017) utilized diazonium and acyl azide intermediates to construct pyrazino-pyrazolo-triazinones, emphasizing the role of coarctate ring-opening/cyclization.
  • Diazonium Coupling : Reactions with benzenediazonium chloride yield functionalized derivatives, as seen in pyrazolo-triazole hybrids.

Imidazo[5,1-f][1,2,4]triazin-4(1H)-one:

  • Halogenation: Bromination at position 7 (e.g., 7-bromoimidazo-triazinone) enables further functionalization for drug discovery.
  • Piperidine/Piperazine Modifications : Derivatives with piperidine or piperazine sulfonyl groups show enhanced pharmacokinetic properties.

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one:

  • Nucleophile-Induced Rearrangements : Synthesized via rearrangement of pyrrolooxadiazines, offering regioselective control.

Q & A

Q. What are the most efficient synthetic routes for Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one derivatives, and how do reaction conditions influence yield?

Methodological Answer: The Yang group developed a one-pot, Cu(II)-catalyzed synthesis using 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide in a CuCl₂·2H₂O/NaOAc/DMSO system at 120°C, achieving yields >70% for fused triazinone derivatives . Alternative routes include cyclization with polyphosphoric acid (PPA), which yields 65–70% for 8-methyl-7-phenyl-substituted derivatives, though lactone ring opening may lead to side products requiring HPLC purification .

Key Parameters for Optimization:

Catalyst SystemTemperature (°C)Yield (%)Byproducts
CuCl₂·2H₂O/NaOAc/DMSO12070–75Minimal (<5%)
PPA80–10065–70Bicyclic carboxylic acid derivatives

Q. How can researchers characterize and differentiate this compound isomers or polymorphs?

Methodological Answer: Use a combination of NMR (¹H/¹³C), X-ray crystallography, and LC-MS to resolve structural ambiguities. For example, 7-bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one (CAS 1779924-85-4) is confirmed via ¹H NMR (δ 8.2–8.4 ppm for aromatic protons) and HRMS (m/z 215.01) . X-ray diffraction is critical for distinguishing regioisomers, as seen in pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives .

Q. What strategies mitigate byproduct formation during the synthesis of fused pyrazolo-triazinone systems?

Methodological Answer: Byproducts often arise from incomplete cyclization or lactone ring opening. Strategies include:

  • Temperature control : Lowering reaction temperatures (<100°C) reduces lactone degradation .
  • Catalyst screening : Cu(II) catalysts minimize side reactions compared to Brønsted acids .
  • Post-synthetic purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) to isolate target compounds .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound bioisosteres with enhanced target binding?

Methodological Answer: Density functional theory (DFT) and molecular docking predict electronic properties and binding affinities. For example, imidazo[2,1-f][1,2,4]triazin-4(3H)-one scaffolds were optimized as guanine bioisosteres by analyzing H-bond donor/acceptor profiles and π-π stacking interactions . Key steps:

Conformational analysis (e.g., Spartan software).

Docking studies (e.g., AutoDock Vina) against target enzymes (e.g., PDE2A ).

Q. What analytical approaches resolve contradictions in biological activity data for substituted derivatives?

Methodological Answer: Contradictions often arise from substituent positioning. For example, 7-(methylsulfanyl)-3-nitro derivatives show antiviral activity, while 7-propylimidazo analogs inhibit PDE2A . To resolve discrepancies:

  • SAR studies : Compare IC₅₀ values across substituents (e.g., methylsulfanyl vs. trifluoromethylphenyl groups) .
  • Metabolic profiling : Use liver microsomes to assess oxidation stability (e.g., PF-06815189 retains activity after microsomal treatment) .

Q. How can late-stage functionalization improve the pharmacokinetic properties of Pyrazolo-triazinone derivatives?

Methodological Answer: Late-stage modifications include:

  • Sulfonamide coupling : Attach piperazinylsulfonyl groups to enhance solubility (e.g., vardenafil analogs ).
  • Halogenation : Introduce bromine at C7 via NBS in DMF to improve binding to hydrophobic enzyme pockets .
  • Thiol-ene reactions : Add tetrazole rings for metabolic stability .

Q. What mechanistic insights explain unexpected rearrangements during Pyrazolo-triazinone synthesis?

Methodological Answer: Unexpected products, such as pyrazino[2′,3′:3,4]pyrazolo[5,1-c]triazin-4(6H)-one, arise from nitrene intermediates and coarctate ring-opening cascades. Mechanistic studies using ¹⁵N-labeled precursors and DFT calculations reveal stepwise [1,2]-shifts and recyclization pathways .

Q. How do researchers validate the selectivity of Pyrazolo-triazinone inhibitors against related enzymes?

Methodological Answer:

  • Enzyme panels : Test against off-targets (e.g., FAAH vs. MAGL inhibition; IC₅₀ ratios >100-fold indicate selectivity ).
  • Crystallography : Resolve inhibitor-enzyme complexes (e.g., BAY-60-7550 bound to PDE2A ).

Q. Table 1: Substituent Effects on Biological Activity

Substituent PositionGroupBiological Activity (IC₅₀)TargetReference
C7Methylsulfanyl9.1 nM (FAAH)Enzyme inhibition
C7Trifluoromethylphenyl7.9 μM (MAGL)Enzyme inhibition
C3NitroAntiviral (undisclosed)Viral replication

Q. Table 2: Comparison of Synthetic Methods

MethodCatalystTemperature (°C)Yield (%)Purity
One-pot Cu(II)CuCl₂·2H₂O12070–75>95%
PPA cyclizationNone80–10065–70~90%
Continuous-flowNBS2585>98%

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